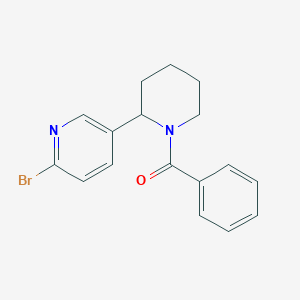

(2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Description

(2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a benzophenone derivative featuring a piperidine ring linked to a bromopyridine moiety and a phenyl group. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties. The bromine atom at the 6-position of the pyridine ring serves as a reactive site for further functionalization, making it a valuable intermediate in drug discovery .

Properties

Molecular Formula |

C17H17BrN2O |

|---|---|

Molecular Weight |

345.2 g/mol |

IUPAC Name |

[2-(6-bromopyridin-3-yl)piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H17BrN2O/c18-16-10-9-14(12-19-16)15-8-4-5-11-20(15)17(21)13-6-2-1-3-7-13/h1-3,6-7,9-10,12,15H,4-5,8,11H2 |

InChI Key |

AHEBZEQKSREEPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CN=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:

Formation of the Bromopyridine Intermediate: The starting material, 6-bromonicotinic acid, is converted to 6-bromonicotinamide using carbonyldiimidazole in dimethylsulfoxide.

Piperidine Derivative Formation: The piperidine derivative is synthesized by reacting 1-methylisonipecotamide with lithium aluminum hydride in tetrahydrofuran at 0-66°C for 25.5 hours.

Coupling Reaction: The final step involves coupling the bromopyridine intermediate with the piperidine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can be performed on the carbonyl group of the phenylmethanone moiety.

Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the phenylmethanone group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may bind to protein kinases, such as the TAM family kinases (Tyro3, Axl, and Mer), inhibiting their activity . This inhibition can affect various cellular pathways, leading to potential therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Pyridine Core

Compound A : (2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS: 1352493-26-5)

- Key Differences: A methyl group replaces the bromine atom at the 6-position of the pyridine ring.

Compound B : (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS: 1352489-44-1)

- Key Differences :

Modifications in the Benzophenone Scaffold

Compound C : (4-(2-(Piperidin-1-yl)ethoxy)phenyl)(6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone (CAS: 84541-38-8)

- Key Differences: Incorporates a benzo[b]thiophene ring instead of pyridine. Molecular Weight: Higher MW (501.64 g/mol) due to the benzo[b]thiophene and additional methoxy groups, which may affect blood-brain barrier permeability .

Compound D : (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75)

- Key Differences :

Compound E : (4-Chlorophenyl)(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone hydrogen oxalate (10)

- Key Differences :

- A chloro substituent replaces bromine, reducing steric bulk but maintaining moderate electronegativity.

- Melting Point : 116–118°C, lower than bromine analogs, suggesting differences in crystal packing and solubility .

- Receptor Affinity : Chloro derivatives exhibit moderate histamine H3 receptor binding but lower cholinesterase inhibition compared to brominated compounds .

Compound F : (6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (76)

Comparative Data Table

| Compound | Substituent (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Purity (%) | Key Application/Activity |

|---|---|---|---|---|---|---|

| Target Compound | Br (6-pyridine) | ~385.3 (estimated) | Not reported | Not reported | Not reported | Research intermediate |

| Compound A | CH₃ (6-pyridine) | ~335.4 | Not reported | Not reported | Not reported | Laboratory research |

| Compound B | OCH₃ (6-pyridine) | ~341.4 | Not reported | Discontinued | Discontinued | Discontinued research chemical |

| Compound C | OCH₃ (benzo[b]thiophene) | 501.64 | Not reported | Not reported | Not reported | Raloxifene synthesis intermediate |

| Compound D | CF₃ (phenyl) | ~438.4 | Not reported | 25 | 25 | Retinol-binding protein antagonist |

| Compound E | Cl (4-phenyl) | ~443.9 | 116–118 | 41 | Not reported | Histamine H3 receptor ligand |

| Compound F | Cyclopropyl (imidazole) | ~454.4 | Not reported | Not reported | 99.2 | Preclinical drug candidate |

Key Findings and Implications

Substituent Effects : Bromine enhances electrophilicity and serves as a synthetic handle for further modifications, whereas methoxy or trifluoromethyl groups improve solubility or metabolic stability .

Synthetic Challenges : Brominated derivatives often face lower yields (e.g., 25% for Compound D) compared to chloro or methoxy analogs, likely due to steric and electronic factors .

Biological Relevance : Bromine’s larger atomic radius may improve binding to hydrophobic pockets in enzymes or receptors, though this requires validation via molecular docking studies .

Biological Activity

The compound (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone , also known by its CAS number 1183615-36-2, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a brominated pyridine moiety, and a phenyl group attached to a ketone, positioning it as a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antibacterial Properties : The compound may inhibit the growth of various bacterial strains.

- Antifungal Activity : Potential effectiveness against fungal pathogens.

- Cytotoxicity : Evaluated through various in vitro assays against cancer cell lines.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of related compounds. For instance, derivatives with halogen substitutions on the piperidine ring have shown enhanced antibacterial effects. The presence of electron-withdrawing or electron-donating groups can significantly influence the activity.

Case Study: Antibacterial Efficacy

In a comparative study involving various piperidine derivatives, This compound exhibited notable activity against strains such as E. coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 12a | E. coli | 0.0195 |

| 12a | Bacillus mycoides | 0.0048 |

| 12a | Candida albicans | 0.0048 |

This data underscores the compound's potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. In vitro tests have shown that it can inhibit the growth of fungi such as Candida albicans, with varying degrees of effectiveness depending on the concentration used.

The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, potentially disrupting cellular processes in pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine and phenyl rings can lead to significant changes in efficacy and selectivity against different pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.